molecular formula C28H24FNO4 B11577668 1-(4-Ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577668
M. Wt: 457.5 g/mol
InChI Key: PUIZWYGYQWGEIV-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno[2,3-c]pyrrole core, makes it an interesting subject for scientific research.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for recyclization and cytochrome-P450 enzymes for metabolic reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can lead to the formation of phenyl acetaldehyde, benzoic acid, or phenylacetic acid .

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound is metabolized by cytochrome-P450 enzymes, leading to the formation of multiple metabolites . These metabolites can interact with different biological targets, contributing to the compound’s overall biological activity. The specific pathways and targets involved depend on the metabolic reactions and the resulting metabolites .

Comparison with Similar Compounds

1-(4-Ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno[2,3-c]pyrrole derivatives, such as 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.

Properties

Molecular Formula

C28H24FNO4

Molecular Weight

457.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H24FNO4/c1-3-17-4-8-19(9-5-17)25-24-26(31)22-16-20(29)10-13-23(22)34-27(24)28(32)30(25)15-14-18-6-11-21(33-2)12-7-18/h4-13,16,25H,3,14-15H2,1-2H3

InChI Key

PUIZWYGYQWGEIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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